molecular formula C14H14N2O B3024301 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1015870-80-0

5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B3024301
CAS RN: 1015870-80-0
M. Wt: 226.27 g/mol
InChI Key: COAYSHQWULZOAX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Given the presence of a pyrazole ring and a tetrahydronaphthalene group, it could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Related compounds, such as “(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine”, have been found to be liquids at room temperature .

Scientific Research Applications

Heterocyclic Compound Synthesis

Recent advances in the field of organic synthesis emphasize the importance of heterocyclic compounds, which form the backbone of numerous naturally occurring compounds, pharmaceuticals, and drug-candidate molecules. A study by Kiyani (2018) highlights the significance of tetrahydrobenzo[b]pyrans, a class of heterocyclic compounds, in organic chemistry and pharmacology. These compounds are synthesized using organocatalysts in a three-component condensation process involving dimedone, various aldehydes, and malononitrile. Such methodologies underscore the utility of compounds like "5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-4-carbaldehyde" in constructing valuable heterocyclic frameworks, emphasizing green chemistry principles through the use of water and water-ethanol systems as solvents, and the development of less toxic reagents and catalysts (Kiyani, 2018).

Pharmacological Applications

Pyrazoline derivatives, including structures related to "5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-4-carbaldehyde," exhibit diverse biological properties, making them a focal point of research in pharmacology. Shaaban, Mayhoub, and Farag (2012) review highlights the therapeutic potential of pyrazoline derivatives, noting their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The versatility of pyrazoline frameworks allows for the synthesis of compounds with significant pharmacological effects, including as cannabinoid CB1 receptor antagonists, antiepileptic, and antidiabetic agents, among others. This underscores the importance of such compounds in drug discovery and development (Shaaban, Mayhoub, & Farag, 2012).

Anticancer Agent Development

The role of pyrazoline derivatives in anticancer research is particularly noteworthy. Ray et al. (2022) discuss the synthetic strategies for developing new anticancer agents based on pyrazoline derivatives. The study emphasizes pyrazoline's potential as an electron-rich nitrogen carrier, offering promising prospects for dynamic applications in pharmaceutical chemistry. The review also highlights the multifunctional applications of pyrazolines, including their significant biological effects, which are crucial in the context of anticancer activity. The exploration of pyrazoline against cancer reveals the compound's potential as a valuable moiety for further research (Ray et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific application of the compound, such as whether it’s used in medicinal chemistry, materials science, or another field .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s always important to handle chemical compounds with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-9-13-8-15-16-14(13)12-6-5-10-3-1-2-4-11(10)7-12/h5-9H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAYSHQWULZOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=C(C=NN3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-4-carbaldehyde
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5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-4-carbaldehyde
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5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-4-carbaldehyde
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5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-4-carbaldehyde
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Reactant of Route 6
5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazole-4-carbaldehyde

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